2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is aromatic and planar, while the thioether, amide, and trifluoromethyl groups would add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The imidazole ring could participate in electrophilic substitution reactions, while the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group and the aromatic imidazole ring could influence its solubility and reactivity .Scientific Research Applications
- Researchers have used this compound to synthesize 2’-OMe-RNA and MOE-RNA oligomers up to 750 nucleotides in length .
- These catalysts specifically cleave oncogenic mRNAs (e.g., KRAS and β-catenin CTNNB1) with high allele specificity .
- These aptamers exhibit high affinity for vascular endothelial growth factor (VEGF), a crucial protein in angiogenesis and cancer progression .
- By reducing steric bulk, researchers unlocked the efficient synthesis of 2’-modified RNA oligomers, overcoming substrate specificity limitations .
- Understanding the surface segregation of PMEA could lead to improved biocompatible coatings for medical devices .
RNA Modification for Therapeutics
Allele-Specific RNA Cleavage
Aptamer Development
Polymerase Engineering
Blood Compatibility Surface Coating
Chiral Oxazaphospholidine Nucleosides
Mechanism of Action
Target of Action
It is known that the compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers have been used to create RNA endonuclease catalysts for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .
Mode of Action
The compound’s mode of action involves the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . This synthesis is enabled by reducing the steric bulk in an archaeal DNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers can then be used to create RNA endonuclease catalysts .
Pharmacokinetics
It is known that the compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers can then be used to create RNA endonuclease catalysts for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs . This suggests that the compound could have potential applications in cancer therapy.
Action Environment
It is known that the compound’s synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o- (2-methoxyethyl)-rna (moe-rna) oligomers is enabled by reducing the steric bulk in an archaeal dna polymerase . This suggests that the compound’s action may be influenced by the steric environment within the polymerase.
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-29-7-6-22-15(27)9-25-14(10-26)8-23-17(25)30-11-16(28)24-13-4-2-12(3-5-13)18(19,20)21/h2-5,8,26H,6-7,9-11H2,1H3,(H,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSWKZVJUMAZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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